molecular formula C25H18Cl2N4O B11050088 (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No. B11050088
M. Wt: 461.3 g/mol
InChI Key: PYSRQONAWUJEJN-JCMHNJIXSA-N
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Description

The compound (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzimidazole moiety, a chlorobenzylidene group, and a dihydroimidazol-4-one core, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the introduction of the chlorobenzylidene group and the dihydroimidazol-4-one core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could produce a fully saturated imidazole ring.

Scientific Research Applications

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the chlorobenzylidene group may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methylbenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one
  • (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-fluorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one

Uniqueness

The uniqueness of (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole and chlorobenzylidene groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

properties

Molecular Formula

C25H18Cl2N4O

Molecular Weight

461.3 g/mol

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenyl)-5-[(4-chlorophenyl)methylidene]imidazol-4-one

InChI

InChI=1S/C25H18Cl2N4O/c26-17-11-9-16(10-12-17)15-22-25(32)31(24(30-22)18-5-1-2-6-19(18)27)14-13-23-28-20-7-3-4-8-21(20)29-23/h1-12,15H,13-14H2,(H,28,29)/b22-15-

InChI Key

PYSRQONAWUJEJN-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CCC4=NC5=CC=CC=C5N4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2CCC4=NC5=CC=CC=C5N4)Cl

Origin of Product

United States

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